molecular formula C25H30N4O4S B12145698 ethyl N-({[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate

ethyl N-({[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate

Cat. No.: B12145698
M. Wt: 482.6 g/mol
InChI Key: TZCDFJRCIUFNIJ-UHFFFAOYSA-N
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Description

Ethyl N-({[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate is a complex organic compound that features a triazole ring, a sulfanyl group, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-({[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Sulfanyl Group: This step often involves the use of thiol reagents under basic conditions.

    Acetylation: The acetyl group is introduced using acetic anhydride or acetyl chloride in the presence of a base.

    Esterification: The final step involves the esterification of the glycine derivative with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can undergo reduction under catalytic hydrogenation conditions.

    Substitution: Aromatic substitution reactions can occur on the phenyl rings, especially under electrophilic aromatic substitution conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophilic reagents like bromine or nitrating agents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in various diseases.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism by which ethyl N-({[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate exerts its effects is likely related to its interaction with specific molecular targets. The triazole ring can interact with enzyme active sites, while the aromatic substituents can enhance binding affinity through hydrophobic interactions. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-diethylaminophenyl)acetamide
  • 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide

Uniqueness

Ethyl N-({[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a triazole ring and a sulfanyl group in the same molecule is relatively rare and can lead to unique reactivity and interactions.

Biological Activity

Ethyl N-({[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate is a complex organic compound notable for its diverse biological activities and potential therapeutic applications. This article delves into the compound's structure, synthesis, biological interactions, and its implications in medicinal chemistry.

Structural Overview

The molecular formula of this compound is C25H30N4O4S, with a molecular weight of 482.6 g/mol. The compound features:

  • Triazole Ring : Known for its ability to interact with various biological targets.
  • Sulfanyl Group : May enhance reactivity and binding properties.
  • Aromatic Substituents : Contribute to hydrophobic interactions and binding affinity.

Synthesis Methods

The synthesis of this compound typically involves multi-step processes including:

  • Formation of the triazole ring.
  • Introduction of the sulfanyl group.
  • Coupling with the glycine moiety.

Optimization of reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity.

Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes, particularly those involved in inflammatory pathways. The triazole ring plays a critical role in binding to enzyme active sites, potentially leading to inhibition or modulation of these pathways.

Antimicrobial Properties

Studies suggest that this compound may possess antimicrobial activity. Its structural components allow it to interact with microbial targets effectively, making it a candidate for further investigation in antimicrobial drug development.

Anti-inflammatory Effects

Preliminary data indicate that this compound could modulate inflammatory responses, which is essential for developing new anti-inflammatory agents.

The mechanism by which this compound exerts its biological effects is primarily through:

  • Binding Interactions : The triazole ring and sulfanyl group facilitate binding to target proteins or enzymes.
  • Modulation of Biological Pathways : By inhibiting or activating specific pathways, the compound can influence cellular responses.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
3,5-bis(2-pyridyl)-1,2,4-triazoleContains a triazole ring and pyridine groupsFocused on coordination chemistry
5-(tert-butyl)phenol derivativesAromatic substituents similar to those in ethyl compoundUsed primarily in polymer chemistry
Thioether derivativesSulfanyl groups presentOften used in agrochemical applications

The distinct combination of the triazole ring with specific aromatic substituents and a glycine moiety enhances its potential as a drug candidate.

Case Studies and Research Findings

Recent studies have focused on evaluating the efficacy of this compound in various biological assays:

  • In Vitro Studies : These studies have demonstrated its ability to inhibit key enzymes involved in inflammation and microbial resistance.
  • Animal Models : Preliminary animal studies suggest potential therapeutic benefits in reducing inflammation and combating infections.

Properties

Molecular Formula

C25H30N4O4S

Molecular Weight

482.6 g/mol

IUPAC Name

ethyl 2-[[2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate

InChI

InChI=1S/C25H30N4O4S/c1-6-33-22(31)15-26-21(30)16-34-24-28-27-23(17-7-9-18(10-8-17)25(2,3)4)29(24)19-11-13-20(32-5)14-12-19/h7-14H,6,15-16H2,1-5H3,(H,26,30)

InChI Key

TZCDFJRCIUFNIJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)OC)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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